molecular formula C16H25N3O B7542143 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Cat. No. B7542143
M. Wt: 275.39 g/mol
InChI Key: NKRLUXLJLIZEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, also known as PTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMU is a white crystalline powder that is soluble in organic solvents and exhibits unique properties that make it a valuable compound in scientific research.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to react with carbonyl compounds to form imines, which can be further converted to amines. It has also been shown to react with isocyanates to form ureas.
Biochemical and Physiological Effects
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been shown to have antioxidant activity and to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents and catalysts. However, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has some limitations, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. One potential area of research is the development of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea-based catalysts for asymmetric synthesis. Another potential area of research is the use of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
Conclusion
In conclusion, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. Further research is needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.

Synthesis Methods

The synthesis of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves the reaction of 1-phenyl-3-chloro-2-propanol with 2,2,6,6-tetramethylpiperidine, followed by the reaction of the resulting intermediate with urea. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent for the determination of aldehydes and ketones, as well as a catalyst for various organic reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been used as a ligand for the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLUXLJLIZEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.